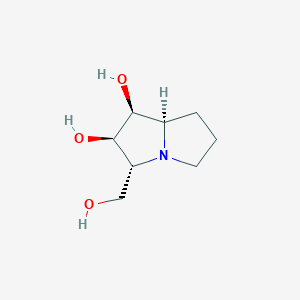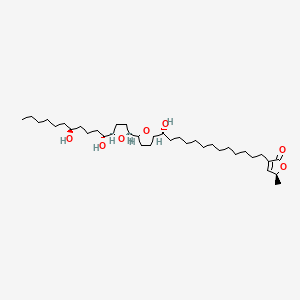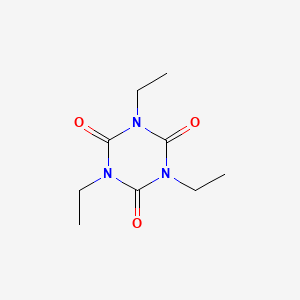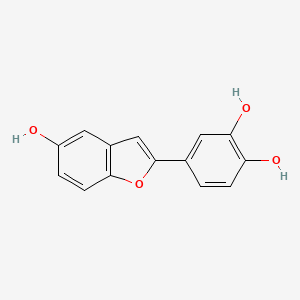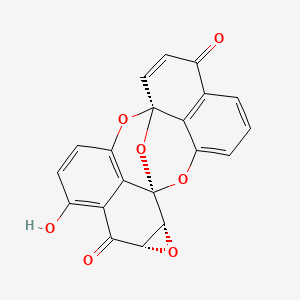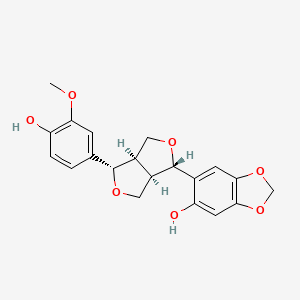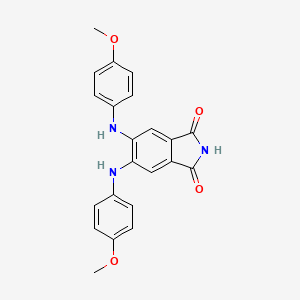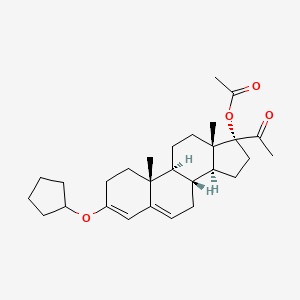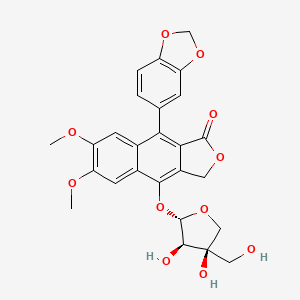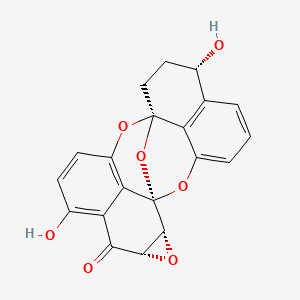
aplidinone A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
aplidinone A is a natural product found in Aplidium conicum with data available.
Scientific Research Applications
Isolation and Structural Analysis
Aplidinone A, along with its derivatives B and C, was isolated from the Mediterranean ascidian Aplidium conicum. Its structure was determined through spectroscopic data interpretation, with regiochemistry determined by comparing experimental 13C NMR chemical shifts with GIAO shielding calculations (Aiello et al., 2005).
Synthesis for Medicinal Chemistry
Synthetic analogues of aplidinone A were created for in vitro screening for cytotoxic and pro-apoptotic activity, demonstrating the potential of natural products as lead structures in medicinal chemistry. One synthetic analogue showed potent cytotoxic and pro-apoptotic effects against tumor cell lines and inhibited TNFalpha-induced NF-kappaB activation in a human leukemia T cell line (Aiello et al., 2010).
Potential Cellular Targets and Mechanism of Action
Research indicates that mitochondria-associated processes may be potential cellular targets of Aplidin. Gene-expression profiling revealed that fatty acid metabolism, sterol biosynthesis, energy metabolism, the tricarboxylic acid cycle, and ATP synthesis are affected by Aplidin treatment. Additionally, synergy with cytosine arabinoside (araC) in leukemia and lymphoma models suggests new insights into the drug's mechanism of action (Humeniuk et al., 2007).
In Vitro Characterization of Human Biotransformation Pathways
Aplidine undergoes metabolism primarily by CYP3A4 and also by CYP2A6, 2E1, and 4A11. Metabolism leads to the generation of several metabolites, indicating the complexity of its biotransformation pathways in humans. This understanding is crucial for interpreting the drug's pharmacokinetics (Brandon et al., 2007).
Quinone and Hydroquinone Metabolites from Ascidians
Aplidium species, including the source of aplidinone A, are known for their diverse and bioactive non-nitrogenous metabolites, predominantly prenylated quinones and hydroquinones. These metabolites have been the subject of various studies due to their structural uniqueness and biological activities (Bertanha et al., 2014).
properties
Product Name |
aplidinone A |
|---|---|
Molecular Formula |
C19H25NO5S |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
6-[(2E)-3,7-dimethylocta-2,6-dienyl]-7-methoxy-1,1-dioxo-3,4-dihydro-2H-1λ6,4-benzothiazine-5,8-dione |
InChI |
InChI=1S/C19H25NO5S/c1-12(2)6-5-7-13(3)8-9-14-16(21)15-19(17(22)18(14)25-4)26(23,24)11-10-20-15/h6,8,20H,5,7,9-11H2,1-4H3/b13-8+ |
InChI Key |
MTOMQQYCVUGPRP-MDWZMJQESA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C(=O)C2=C(C1=O)NCCS2(=O)=O)OC)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C(=O)C2=C(C1=O)NCCS2(=O)=O)OC)C)C |
synonyms |
aplidinone A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



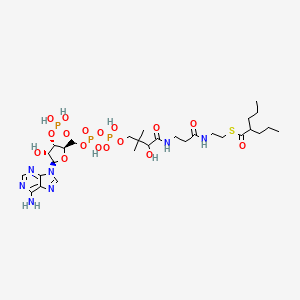
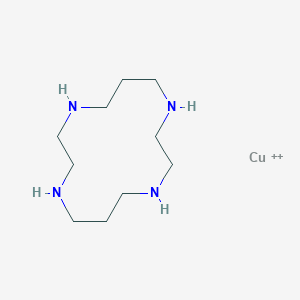

![(2S)-2-[[(2S)-2-[[[(1R)-1-aminoethyl]-hydroxyphosphoryl]methyl]-3-phenylpropanoyl]amino]-3-(4-hydroxy-3-iodophenyl)propanoic acid](/img/structure/B1248215.png)
